7-Methyl-1H-pyrrolo[3,2-b]pyridine CAS 357263-42-4 properties
7-Methyl-1H-pyrrolo[3,2-b]pyridine CAS 357263-42-4 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4), also known as 7-methyl-4-azaindole .
Advanced Scaffold Analysis for Drug Discovery
Executive Summary
7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4) is a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry. Belonging to the 4-azaindole class, it serves as a bioisostere of the indole ring system, offering distinct physicochemical advantages such as enhanced aqueous solubility and unique hydrogen-bonding capabilities. The introduction of the methyl group at the 7-position (C7) modulates lipophilicity and provides a steric handle for optimizing binding selectivity in kinase active sites.
This guide synthesizes data on its chemical properties, optimized synthetic routes, and therapeutic utility, designed for researchers in lead optimization and process chemistry.
Chemical & Physical Properties[1]
| Property | Data |
| CAS Number | 357263-42-4 |
| IUPAC Name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine |
| Common Name | 7-Methyl-4-azaindole |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 182–183 °C |
| pKa (Calculated) | ~5.2 (Pyridine N), ~16.5 (Pyrrole NH) |
| LogP | ~1.8 (Predicted) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 1 (Pyridine N) |
Synthetic Methodologies
The synthesis of 4-azaindoles is historically challenging due to the electron-deficient nature of the pyridine ring, which hinders electrophilic cyclization strategies common for indoles. Two primary routes are established for the 7-methyl derivative: the Direct Bartoli Indole Synthesis and the Halogen-Blocked Optimized Route .
Method A: Direct Bartoli Indole Synthesis
This classical method utilizes the reaction of vinyl Grignard reagents with nitroarenes.[1] While direct, it suffers from low yields (~18%) due to competing addition pathways on the unblocked pyridine ring.
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Precursor: 4-Methyl-5-nitropyridine
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Reagent: Vinylmagnesium bromide (3-4 equiv.)[2]
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Mechanism: Vinyl Grignard attack on the nitro group
Nitroso intermediate Second vinyl attack [3,3]-Sigmatropic rearrangement Cyclization.
Method B: Halogen-Blocked Optimized Route (Recommended)
To improve regioselectivity and yield, a "placeholder" strategy is employed. A halogen (Cl or Br) at the 2-position of the pyridine ring directs the Bartoli reaction and is subsequently removed via hydrogenolysis. This method can boost overall yields to >40%.[2]
Protocol:
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Bartoli Cyclization: React 2-chloro-4-methyl-5-nitropyridine with vinylmagnesium bromide in THF at -78°C. The chlorine atom sterically directs the rearrangement and prevents side reactions at the C2 position.
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Hydrodehalogenation: The resulting 5-chloro-7-methyl-4-azaindole is subjected to catalytic hydrogenation (H₂, Pd/C, Et₃N) or radical reduction (AIBN, Bu₃SnH) to yield the target 7-methyl-4-azaindole.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the optimized synthesis, contrasting the direct and blocked pathways.
Figure 1: Comparison of Direct vs. Halogen-Blocked Synthesis Routes for CAS 357263-42-4.
Medicinal Chemistry Applications
Bioisosterism: Indole vs. 4-Azaindole
The 4-azaindole scaffold is a classical bioisostere of indole. The incorporation of the nitrogen atom at position 4 (pyridine N) introduces a hydrogen bond acceptor (HBA) vector that is absent in the parent indole. This is crucial for:
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Kinase Hinge Binding: The N4 atom can accept a hydrogen bond from the backbone NH of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
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Solubility: The pyridine nitrogen lowers the logP and increases aqueous solubility compared to the highly lipophilic indole.
Role of the 7-Methyl Group
The 7-methyl substituent is not merely decorative; it serves specific pharmacological functions:
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Metabolic Stability: It blocks the C7 position from oxidative metabolism (e.g., hydroxylation), potentially extending the half-life of the drug candidate.
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Conformational Restriction: In biaryl systems, the 7-methyl group can induce a twist, forcing the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Therapeutic Areas
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Oncology (Melanoma): Derivatives of pyrrolo[3,2-b]pyridine have shown potent antiproliferative activity against melanoma cell lines (e.g., A375), often outperforming standard inhibitors like Sorafenib in specific assays.
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Kinase Inhibition: The scaffold is widely explored for inhibiting kinases such as FGFR (Fibroblast Growth Factor Receptor) and FMS (Colony Stimulating Factor 1 Receptor), where the 4-azaindole core mimics the purine of ATP.
Visualization: Pharmacophore Mapping
The diagram below maps the functional roles of the atoms in the 7-methyl-4-azaindole scaffold.
Figure 2: Pharmacophore analysis of the 7-methyl-4-azaindole scaffold.
Handling & Safety
While specific toxicological data for CAS 357263-42-4 is limited, it should be handled as a standard organic intermediate.
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Hazards: Likely Irritant (Skin, Eye, Respiratory).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and susceptible to oxidation over long periods if exposed to air and light.
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PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.
References
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Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes." Tetrahedron Letters, 1989.[3] Link
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Synthesis of Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[4] Tetrahedron, 2007.[4] Link[4]
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Optimization of 7-Methyl-4-azaindole Synthesis: Dobson, D., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002. Link
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Antiproliferative Activity in Melanoma: Kim, H. J., et al. "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 2010. Link
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Scalable Synthesis Protocols: Subota, A., et al. "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications, 2017.[2] Link
